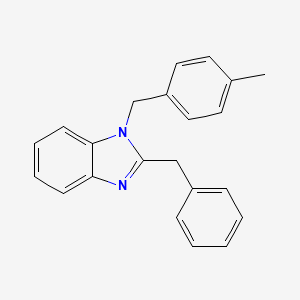

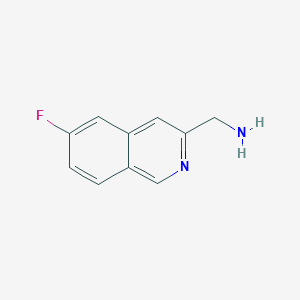

2-benzyl-1-(4-methylbenzyl)-1H-benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Benzyl-1-(4-methylbenzyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which is of significant interest due to its diverse chemical properties and potential applications in various fields of chemistry and pharmacology. Benzimidazoles are heterocyclic compounds containing a fused benzene and imidazole ring system, often known for their biological activity and utility in drug development.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to 2-benzyl-1-(4-methylbenzyl)-1H-benzimidazole, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. A notable method includes the condensation of o-phenylenediamine with acids in the presence of catalytic amounts of acids or bases to form the benzimidazole core, followed by subsequent alkylation to introduce benzyl and methylbenzyl groups (Sparke et al., 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, has been characterized using X-ray crystallography, revealing nearly planar benzimidazole units and specific dihedral angles between the benzimidazole unit and attached benzene rings, indicating the influence of substituents on the overall molecular conformation (Rosepriya et al., 2011).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitutions, which are central to their chemical versatility. The synthesis and reactivity of such compounds often involve key steps like nucleophilic substitution reactions that are facilitated by the benzimidazole's inherent nucleophilicity (Zaman et al., 2005).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the material characteristics of benzimidazole derivatives. These properties are influenced by molecular structure, substituent effects, and intermolecular interactions, as detailed in studies on compounds with similar structures (Özbey et al., 2004).

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by the electronic structure of the benzimidazole core and the nature of the substituents. Computational studies provide insights into the electronic, NLO (non-linear optical), and NBO (natural bond orbital) properties, indicating potential applications as NLO materials (Jayabharathi et al., 2012).

科学的研究の応用

Synthesis and Chemical Properties

Innovative Synthesis Approaches

Research has demonstrated innovative methods for synthesizing benzimidazole derivatives. For example, a study outlined the synthesis of trisubstituted imidazoles, including 1-benzyl-4-methylimidazoles, via palladium-catalyzed cyclization, offering a pathway to optically active amino acid mimetics with a C-terminal imidazole, showcasing the compound's utility in synthesizing complex organic molecules (Zaman, Kitamura, & Abell, 2005).

Environmental Application in Agriculture

A significant application involves the formulation of fungicides, such as carbendazim and tebuconazole, into solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural settings. These formulations aim to reduce environmental toxicity while enhancing the efficacy of plant disease prevention (Campos et al., 2015).

Biological Activity and Applications

Antimicrobial and Antioxidant Properties

Benzimidazole derivatives exhibit antimicrobial and antioxidant activities, crucial for developing new pharmaceuticals and agrochemicals. For instance, certain benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have shown significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, which could lead to new therapeutic agents (Menteşe, Ülker, & Kahveci, 2015).

Anticancer and Antiviral Potential

The compound has been investigated for its potential anticancer and antiviral effects. For example, the thiazolobenzimidazole TBZE-029 has been identified as a selective inhibitor of enterovirus replication, highlighting its antiviral capabilities (De Palma et al., 2008). Moreover, benzimidazole derivatives have been explored for their antiproliferative activities against human cancer cell lines, providing insights into their potential as anticancer agents (Shankar et al., 2018).

特性

IUPAC Name |

2-benzyl-1-[(4-methylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-17-11-13-19(14-12-17)16-24-21-10-6-5-9-20(21)23-22(24)15-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPBBOFOAYRJHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2482796.png)

![3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2482799.png)

![1-((1R,5S)-8-(2-(4-fluorophenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2482801.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2482803.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene](/img/structure/B2482805.png)

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)pent-4-en-1-one](/img/structure/B2482806.png)

![4-[[cyclopropyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]-N-methylbenzamide](/img/structure/B2482807.png)

![1-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2482813.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2482815.png)